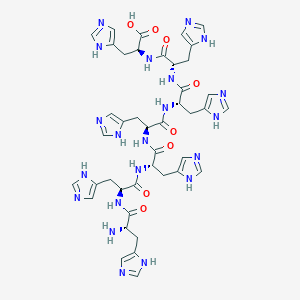
L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine is a peptide composed of seven histidine residues. Histidine is an essential amino acid involved in the biosynthesis of proteins. It contains an α-amino group, a carboxylic acid group, and an imidazole side chain, classifying it as a positively charged amino acid at physiological pH . The unique structure of this peptide makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine involves the stepwise addition of histidine residues using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and length of the peptide. The process typically involves the following steps:
Activation of the Carboxyl Group: The carboxyl group of the histidine residue is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated carboxyl group reacts with the amino group of the growing peptide chain, forming a peptide bond.
Deprotection: Protecting groups on the amino and carboxyl groups are removed to allow for the next coupling reaction.
Cleavage and Purification: The completed peptide is cleaved from the solid support and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., E. coli), allowing for the production of the peptide in large quantities. The peptide is then purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole side chain of histidine can be oxidized to form products such as 2-oxo-histidine.
Reduction: Reduction reactions can occur at the imidazole ring, leading to the formation of reduced histidine derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).
Major Products
Oxidation: 2-oxo-histidine.
Reduction: Reduced histidine derivatives.
Substitution: Halogenated or alkylated histidine derivatives.
Aplicaciones Científicas De Investigación
L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine has various scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.
Medicine: Explored for its potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine involves its interaction with molecular targets through its imidazole side chains. These interactions can include:
Metal Ion Chelation: The imidazole rings can chelate metal ions, affecting enzyme activity and protein function.
Proton Transfer: The imidazole rings can participate in proton transfer reactions, influencing biochemical pathways.
Hydrogen Bonding: The peptide can form hydrogen bonds with other molecules, stabilizing protein structures and interactions.
Comparación Con Compuestos Similares
Similar Compounds
L-Histidyl-L-histidine: A dipeptide with similar properties but shorter chain length.
L-Histidyl-L-histidyl-L-histidine: A tripeptide with intermediate chain length.
L-Histidyl-L-histidyl-L-histidyl-L-histidine: A tetrapeptide with properties between the dipeptide and the heptapeptide.
Uniqueness
L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine is unique due to its longer chain length, which allows for more complex interactions and applications. Its multiple histidine residues provide enhanced metal ion chelation and proton transfer capabilities, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
64134-31-2 |
|---|---|
Fórmula molecular |
C42H51N21O8 |
Peso molecular |
978.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C42H51N21O8/c43-29(1-22-8-44-15-51-22)36(64)58-30(2-23-9-45-16-52-23)37(65)59-31(3-24-10-46-17-53-24)38(66)60-32(4-25-11-47-18-54-25)39(67)61-33(5-26-12-48-19-55-26)40(68)62-34(6-27-13-49-20-56-27)41(69)63-35(42(70)71)7-28-14-50-21-57-28/h8-21,29-35H,1-7,43H2,(H,44,51)(H,45,52)(H,46,53)(H,47,54)(H,48,55)(H,49,56)(H,50,57)(H,58,64)(H,59,65)(H,60,66)(H,61,67)(H,62,68)(H,63,69)(H,70,71)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |
Clave InChI |
HPQCNRDTTAGZEJ-POFDKVPJSA-N |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC7=CN=CN7)C(=O)O)N |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC7=CN=CN7)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


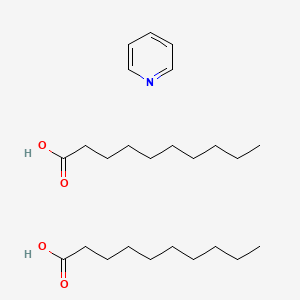
![1-Bromo-4-[(4-octylphenyl)ethynyl]benzene](/img/structure/B14505138.png)
![10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B14505139.png)
![3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14505153.png)
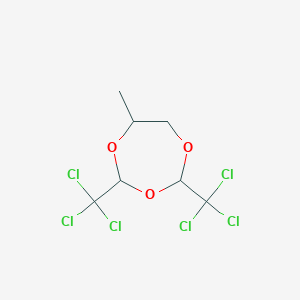
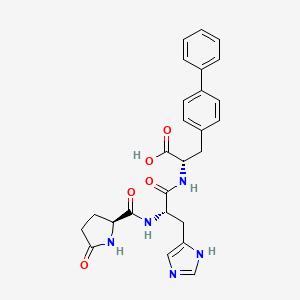
![5-Nitrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14505166.png)
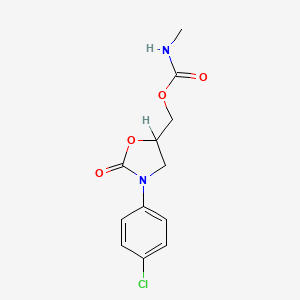
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)
![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)

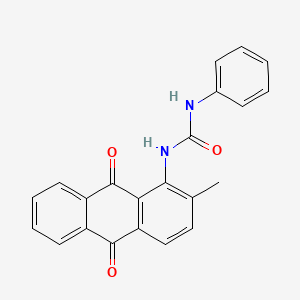
![Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate](/img/structure/B14505206.png)
![5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]](/img/structure/B14505211.png)
